2-(4-chloro-2-nitrophenyl)-1H-indole
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Overview
Description
2-(4-chloro-2-nitrophenyl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The compound this compound is characterized by the presence of a chloro and nitro group attached to the phenyl ring, which is further connected to the indole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-nitrophenyl)-1H-indole typically involves the reaction of 4-chloro-2-nitroaniline with indole under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-chloro-2-nitroaniline is reacted with a boronic acid derivative of indole in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products. The use of high-pressure reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-nitrophenyl)-1H-indole undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 2-(4-amino-2-nitrophenyl)-1H-indole.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
2-(4-chloro-2-nitrophenyl)-1H-indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-nitrophenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-chloro-2-nitrophenyl)-1H-indole is unique due to its indole core structure combined with the chloro and nitro substituents on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
65287-40-3 |
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Molecular Formula |
C14H9ClN2O2 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
2-(4-chloro-2-nitrophenyl)-1H-indole |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-5-6-11(14(8-10)17(18)19)13-7-9-3-1-2-4-12(9)16-13/h1-8,16H |
InChI Key |
VNCSRNPGUFVOEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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